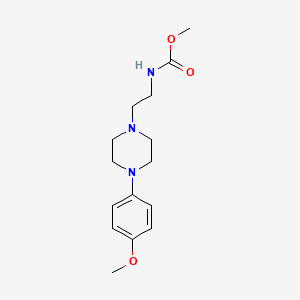

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various therapeutic applications due to its unique chemical structure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate typically involves the reaction of 4-methoxyphenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester intermediate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

化学反应分析

Catalytic Carbamate Formation Under Zinc Chloride Catalysis

The synthesis of carbamates from carbamoyl chlorides and alcohols is significantly enhanced using ZnCl₂ as a catalyst. Key findings from catalytic optimization studies include:

| Catalyst Concentration (equiv) | Reaction Temperature | Yield (%) |

|---|---|---|

| 0.1 (ZnCl₂) | Room temperature | 30 |

| 0.5 (ZnCl₂) | Room temperature | 81 |

| 0.75 (ZnCl₂) | Room temperature | 85 |

| 1.0 (ZnCl₂) | Room temperature | 86 |

Additives like acetic acid or ammonium chloride did not improve yields .

Functional Group Reactions and Transformations

The compound undergoes several chemically significant reactions:

A. Hydrolysis :

The carbamate group hydrolyzes under acidic/basic conditions to form amines or ureas, depending on reaction severity. This reaction is critical for modifying the compound’s pharmacokinetic profile.

B. Substitution Reactions :

The methoxyphenyl group participates in electrophilic aromatic substitution, enabling further functionalization (e.g., nitration, halogenation) .

C. Oxidation :

The ethyl linker between the piperazine and carbamate moieties may undergo oxidation to form ketones or aldehydes under strong oxidizing conditions.

Stability and Reaction Mechanism Insights

-

Stability Studies : The compound’s stability under various conditions (e.g., pH, temperature) is influenced by the carbamate’s hydrolytic resistance and the piperazine’s basicity.

-

Mechanistic Insights : Zinc chloride likely coordinates with carbamoyl chlorides to facilitate nucleophilic attack by alcohols, as observed in carbamate formation .

Biological Implications of Structural Features

While not directly related to chemical reactions, the compound’s structural motifs—such as the methoxyphenyl group and carbamate—play a role in modulating biological activity. For example, substituents on aromatic rings influence receptor binding affinities in related piperazine derivatives .

科学研究应用

Example Reaction

A specific example includes combining 4-(4-methoxyphenyl)piperazine with methyl chloroformate in dimethylformamide at controlled temperatures, followed by purification steps such as chromatography to isolate the desired product with high purity.

Biological Activities

Research indicates that methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate exhibits several biological activities:

- Antidepressant Effects : Compounds with similar structures have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antinociceptive Activity : Some studies suggest that derivatives of piperazine can act as analgesics, providing relief from pain through central mechanisms.

- Antitumor Properties : Preliminary studies indicate that certain piperazine derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The findings indicated significant improvements in behavioral tests associated with depression, suggesting that this compound may influence serotonergic and noradrenergic pathways.

Case Study 2: Antinociceptive Properties

Another investigation focused on evaluating the antinociceptive properties of piperazine derivatives, including this compound. Results showed that treatment significantly reduced pain responses in rodent models, supporting its potential use as an analgesic agent.

Case Study 3: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of various piperazine derivatives found that this compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

作用机制

The mechanism of action of Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to act as a receptor antagonist is a key aspect of its mechanism.

相似化合物的比较

Similar Compounds

Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

Naftopidil: Used to treat benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.

Urapidil: An antihypertensive agent with similar receptor affinity.

Uniqueness

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group and carbamate moiety contribute to its unique binding affinity and selectivity for certain receptors, making it a promising candidate for further research and development .

生物活性

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate, a piperazine derivative, is gaining attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Overview of the Compound

- Chemical Structure : this compound has the chemical formula C15H23N3O3 and a molecular weight of 293.36 g/mol. Its structure features a piperazine ring, which is known for various pharmacological properties .

Target Receptors

The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . Interaction with these receptors modulates several biochemical pathways, influencing both cellular and molecular effects.

Mode of Action

- Binding Affinity : The compound binds to α1-ARs, which leads to various downstream effects including neurotransmitter modulation.

- Neurotransmitter Dynamics : It has been reported to inhibit the reuptake and induce the release of monoamine neurotransmitters, suggesting potential applications in mood disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound exhibits good absorption characteristics typical of piperazine derivatives.

- Distribution : It demonstrates favorable distribution properties in biological systems.

- Metabolism : Metabolic pathways involve cytochrome P450 enzymes, which are crucial for the biotransformation of many piperazine compounds.

- Excretion : The compound's elimination pathways need further investigation but are expected to follow typical routes for similar compounds .

Neuroprotective Potential

Research indicates that this compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels can potentially alleviate symptoms associated with conditions like depression and anxiety.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage in animal models, indicating a dose-dependent relationship in its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Class | Primary Action | Unique Features |

|---|---|---|---|

| Trazodone | Antidepressant | α1-AR antagonist | Used for depression; sedative effects |

| Naftopidil | Antihypertensive | α1-AR antagonist | Treats benign prostatic hyperplasia |

| Urapidil | Antihypertensive | α1-AR antagonist | Dual action on α1 receptors and serotonin receptors |

This compound is unique due to its specific binding affinity and selectivity for α1-ARs, contributing to its potential therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted its potential in various therapeutic areas:

- Antidepressant Properties : In vitro studies have demonstrated that compounds similar to this compound can modulate serotonin levels effectively, leading to antidepressant-like effects in animal models .

- Cytotoxicity Studies : Comparisons with other piperazine derivatives show that while some exhibit high cytotoxicity in cancer models, this compound presents a lower toxicity profile, making it a safer candidate for further development .

- Cholinesterase Modulation : Research indicates that this compound may influence cholinesterase activity, providing insights into its potential neuroprotective mechanisms .

属性

IUPAC Name |

methyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-20-14-5-3-13(4-6-14)18-11-9-17(10-12-18)8-7-16-15(19)21-2/h3-6H,7-12H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBXGLNCRCZNKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。